molecular formula C13H9BrF3NO4S2 B1415481 Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 2206607-23-8

Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B1415481
CAS No.: 2206607-23-8
M. Wt: 444.2 g/mol
InChI Key: MGCGMUBYLDRAQN-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 4-bromophenyl substituent at position 4, a sulfamoyl (-SO₂NH₂) group at position 3, and a trifluoromethyl (-CF₃) group at position 3. The methyl ester at position 2 enhances solubility and modulates reactivity.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO4S2/c1-22-12(19)9-10(24(18,20)21)8(11(23-9)13(15,16)17)6-2-4-7(14)5-3-6/h2-5H,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGMUBYLDRAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=C(C=C2)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with a thiophene derivative, specifically 3-methyl-thiophene-2-carbaldehyde . The initial step involves acetalization of this aldehyde to facilitate subsequent reactions. Acetal formation is achieved by reacting the aldehyde with an alcohol (methanol, ethanol, or 1,2-ethylenediol) under non-aqueous acidic conditions, often with dry HCl or tetrabutyl tribromide, at temperatures around -10°C to 20°C.

Regio-selective Iodination

The acetalized intermediate undergoes regio-specific iodination to introduce iodine at the 5-position of the thiophene ring. This step employs n-butyllithium (n-BuLi) as a strong base in a non-protic solvent such as tetrahydrofuran (THF) at temperatures between -80°C and 0°C, followed by reaction with iodine (I₂). This method ensures high regioselectivity and yields the 5-iodo-3-methyl-thiophene-2-carbaldehyde .

Oxidation to Carboxylic Acid

The iodinated aldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite (NaClO₂) in the presence of sulfamic acid and sodium dihydrogen phosphate in a ketone solvent like acetone at temperatures around -10°C to 30°C. This step yields 5-iodo-3-methyl-thiophene-2-carboxylic acid with high efficiency.

Ullmann Coupling for Side-Chain Introduction

The key step involves Ullmann coupling of the iodinated acid with an alkali metal propoxide (e.g., sodium or cesium propoxide) in a copper-catalyzed reaction at temperatures between 70°C and 120°C. This reaction attaches the propoxy group at the 5-position, forming 3-methyl-5-propoxy-thiophene-2-carboxylic acid .

Esterification

The carboxylic acid intermediate is converted into an ester, typically methyl or other alkyl esters, by reacting with methanol or other alcohols in the presence of sulfuric acid or through alkylation with methyl iodide. This step enhances solubility and facilitates further modifications.

Bromination at the 4-Position

The esterified compound undergoes regio-specific bromination at the 4-position of the thiophene ring. This is achieved using bromine (Br₂) in acetic acid solvent at temperatures around 75°C. The process is carefully controlled to prevent over-bromination and ensure selectivity.

Hydrolysis to Final Acid

The brominated ester is finally hydrolyzed under basic conditions (e.g., sodium hydroxide) to regenerate the carboxylic acid , yielding 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid .

Summary Data Table of Key Preparation Steps

Step Reagents & Conditions Purpose Key Features References
Acetalization Alcohol (MeOH, EtOH), dry HCl or tetrabutyl tribromide, -10°C to 20°C Protect aldehyde, facilitate regioselective iodination High regioselectivity
Iodination n-BuLi, THF, -80°C to 0°C, followed by I₂ Introduce iodine at 5-position Regio-specific, high yield
Oxidation NaClO₂, sulfamic acid, acetone, -10°C to 30°C Convert aldehyde to carboxylic acid High purity
Ullmann Coupling Copper catalyst (CuI, CuBr, CuSCN), alkali metal propoxide, 70–120°C Attach propoxy group High regioselectivity
Esterification Methanol or other alcohol, sulfuric acid Convert acid to ester Improved solubility
Bromination Br₂ in acetic acid, 75°C Brominate at 4-position Regioselective
Hydrolysis NaOH, water, room temperature Regenerate carboxylic acid Final product

Research Findings & Notes

  • The regio-specific iodination and subsequent oxidation steps are critical for ensuring the correct substitution pattern, which directly influences biological activity.
  • The Ullmann coupling in the presence of copper catalysts and alkali metal propoxides provides a high-yield route to introduce the propoxy substituent selectively.
  • The entire process emphasizes environmental considerations, such as using milder conditions and avoiding hazardous reagents where possible.
  • The synthesis route is adaptable for scale-up, with key steps like iodination and bromination being optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the brominated phenyl group or the sulfamoyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate exhibit anticancer properties. The presence of the sulfonamide group is crucial for enhancing the cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiophene ring can lead to increased potency against breast cancer cells, making this compound a candidate for further development in anticancer therapies.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interaction with bacterial cell membranes, leading to disruption and subsequent cell death. Laboratory tests have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Material Science Applications

1. Organic Electronics
this compound is also explored in the field of organic electronics, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group enhances electron-withdrawing characteristics, improving charge transport properties.

2. Dye-Sensitized Solar Cells
In dye-sensitized solar cells (DSSCs), this compound can be used as a sensitizer due to its ability to absorb light and convert it into electrical energy efficiently. Studies have indicated that incorporating such thiophene-based compounds can significantly enhance the overall efficiency of DSSCs.

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated a series of thiophene derivatives for their anticancer activity. This compound was identified as one of the most potent compounds, showing IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: Antimicrobial Efficacy
In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis

The target compound’s structure is compared to analogs with shared features (e.g., bromophenyl, thiophene, or sulfonamide groups):

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Synthetic Method
Target Compound 4-Bromophenyl, -SO₂NH₂, -CF₃, methyl ester ~471.3 Not specified Likely multi-step sulfonation/esterification
2-(4-Bromophenyl)acetohydrazide (3) Acetohydrazide, 4-bromophenyl 243.1 Antimicrobial Hydrazide formation from methyl ester
4-(4-Bromo-5-methyl-thiophen-2-yl)-benzaldehyde Bromo, methyl (thiophene), benzaldehyde 295.2 Not specified Suzuki coupling
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l) Bromothiophene, isoxazole carboxamide 488.3 Not specified Oxime cyclization
2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol (8) 4-Bromobenzyl, triazole, thiophene, ethanol ~388.2 Antimicrobial Oxadiazole-triazole conversion

Key Observations :

  • Sulfamoyl vs.
  • Trifluoromethyl (-CF₃) : This electron-withdrawing group increases metabolic stability and lipophilicity compared to methyl or bromo substituents in analogs .
  • Bromophenyl Group : Common in antimicrobial agents (e.g., compounds), suggesting the target compound may share similar bioactivity .

Biological Activity

Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromophenyl group, a sulfonamide moiety, and a trifluoromethyl group. These structural components are significant as they can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar thiophene structures exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC) : Compounds with related structures have demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that this compound may exhibit similar or enhanced activity .

Antitubercular Activity

A study highlighted the potential of thiophene derivatives as antitubercular agents. Specific derivatives showed promising results with MIC values as low as 5 µM against Mycobacterium tuberculosis, indicating that this compound could be effective in targeting this pathogen .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes or pathways in bacterial cells. Sulfonamide groups are known to interfere with folic acid synthesis in bacteria, which is essential for their growth and replication .

Study 1: High Throughput Screening

In a high-throughput screening study involving various compounds, several thiophene derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. The screening identified compounds with over 90% inhibition rates, emphasizing the potential of structurally similar compounds to act as effective antimycobacterial agents .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted on various thiophene derivatives. The presence of bromine and trifluoromethyl groups was correlated with increased antimicrobial potency, suggesting that this compound could benefit from these substituents in enhancing its biological activity .

Data Summary

Compound Activity MIC (µg/mL) Target Pathogen
This compoundAntimicrobial3.12 - 12.5Staphylococcus aureus
Similar Thiophene DerivativeAntitubercular5Mycobacterium tuberculosis

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the thiophene backbone, followed by nucleophilic substitution to introduce the sulfamoyl and bromophenyl groups .
  • Trifluoromethylation via halogen exchange or radical-mediated methods, requiring anhydrous conditions and catalysts like CuI .
  • Esterification under acidic or basic conditions to introduce the methyl carboxylate group .
    Key optimization parameters : Temperature control (e.g., 60–80°C for sulfamoylation), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons, δ 3.8–4.0 ppm for methyl ester), ¹³C NMR (δ 165–170 ppm for carbonyl groups), and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~465–470 Da) and isotopic patterns for bromine .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), 1350–1450 cm⁻¹ (S=O of sulfonamide), and 1100–1200 cm⁻¹ (C-F) .
  • HPLC : Retention time ~8–10 minutes (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. How do the functional groups (bromophenyl, sulfamoyl, trifluoromethyl) influence reactivity in downstream modifications?

  • Bromophenyl : Participates in Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .
  • Sulfamoyl : Acts as a leaving group in nucleophilic substitutions (e.g., displacement with amines) or forms hydrogen bonds in biological interactions .
  • Trifluoromethyl : Enhances metabolic stability and lipophilicity; resistant to oxidation under standard conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, such as thiophene ring puckering or substituent orientation?

  • Single-crystal X-ray diffraction using SHELX or WinGX software provides precise bond lengths, angles, and dihedral angles .
  • Cremer-Pople puckering parameters quantify ring distortion (e.g., amplitude Q > 0.3 Å indicates significant non-planarity) .
  • ORTEP diagrams visualize anisotropic displacement ellipsoids to confirm substituent positions and intermolecular interactions (e.g., halogen bonding with bromine) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Systematic substitution : Replace bromophenyl with other halogens (e.g., Cl, I) or electron-withdrawing groups to modulate binding affinity .
  • Sulfamoyl modification : Test sulfonamide derivatives (e.g., alkylation or acylation) to alter solubility and target engagement .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase targets) or cellular viability screens to correlate structural changes with activity .

Q. How can contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting) be resolved?

  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to identify conformational exchange broadening .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What mechanistic insights guide the optimization of trifluoromethylation reactions in thiophene systems?

  • Radical pathways : Use AIBN or peroxides to generate CF₃ radicals, monitored via EPR spectroscopy .
  • Electrophilic routes : Employ Umemoto or Togni reagents, with reaction progress tracked by ¹⁹F NMR .
  • Side-reaction mitigation : Control moisture to avoid hydrolysis of trifluoromethyl intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-bromophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate

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